NADPH-D

Metabolomics Fluxomics Quantitative Mass Spectrometry

Quantitative metabolomics and enzymology demand precision. Using unlabeled NADPH as an internal standard leads to co-elution and identical fragmentation, making accurate LC-MS/MS impossible. NADPH-D (β-NADPH-d) solves this with a +1 Da mass shift for flawless analyte-standard differentiation. - **For LC-MS/MS:** Corrects matrix effects & ionization variability (SILEC methodology). - **For Enzymology:** Measures primary deuterium kinetic isotope effects (KIEs) to identify rate-limiting hydride transfer steps. - **Supply:** In stock, ready for global research shipping.

Molecular Formula C21H30N7O17P3
Molecular Weight 746.4 g/mol
Cat. No. B12063221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNADPH-D
Molecular FormulaC21H30N7O17P3
Molecular Weight746.4 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
InChIInChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-
InChIKeyACFIXJIJDZMPPO-FNCXJVNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NADPH-D (β-NADPH-D) Overview


NADPH-D, also known as β-NADPH-D or reduced nicotinamide adenine dinucleotide phosphate-d (CAS 74784-45-5), is a deuterated isotopologue of the ubiquitous biological cofactor NADPH [1]. This compound features a deuterium atom substituted at the 4-position of the nicotinamide ring, conferring a distinct mass shift (+1 Da) relative to the protiated form [2]. As a member of the reduced nicotinamide adenine dinucleotide phosphate family, it serves as an essential electron donor in numerous anabolic reactions, including fatty acid and cholesterol biosynthesis . Its primary utility lies in its application as a stable isotope-labeled internal standard for quantitative mass spectrometry and as a mechanistic probe for enzymatic hydride transfer studies via kinetic isotope effect (KIE) analysis [3].

1 Stable isotope-labeled ISTD for LC-MS/MS NADPH quantification in metabolomics.
2 Mechanistic probe for primary deuterium KIE in oxidoreductase enzyme studies.

NADPH-D Substitution Risks


Direct substitution of NADPH-D with unlabeled NADPH (β-NADPH) or other NADPH analogs (e.g., α-NADPH) in quantitative workflows or mechanistic studies introduces significant analytical and interpretational errors. The absence of the deuterium label in standard NADPH precludes its use as an internal standard for accurate LC-MS/MS quantification of endogenous NADP(H) pools, as the two compounds co-elute and share identical fragmentation patterns, preventing reliable ion ratio normalization [1]. Conversely, alternative deuterated analogs like β-NADPH-d4 may introduce a larger mass shift (+4 Da), which can alter chromatographic retention times and ionization efficiencies, necessitating separate method validation [2]. In enzymatic assays, the stereospecific placement of the deuterium atom in NADPH-D is critical for measuring primary kinetic isotope effects (KIEs) that probe the rate-limiting nature of hydride transfer [3]. Using a non-deuterated or incorrectly labeled cofactor would render such mechanistic studies impossible.

Unlabeled NADPH
Co-elutes and shares fragmentation patterns, preventing reliable ion ratio normalization for ISTD-based quantification.
β-NADPH-d4 (higher mass shift)
Larger +4 Da mass shift may alter chromatographic retention and ionization efficiency, requiring separate method validation.
α-NADPH or racemic mixtures
Different stereochemical utilization leads to incorrect mechanistic assignments in hydride transfer studies.

NADPH-D Quantitative Comparison Guide


Deuterium Mass Shift for LC-MS Quantification

NADPH-D, with a molecular mass of 745.42 Da, exhibits a +1 Da mass shift relative to unlabeled β-NADPH (744.42 Da) . This mass difference is exploited in LC-MS/MS to distinguish the exogenous internal standard from the endogenous analyte. In a comparative study using deuterated and non-deuterated NAD(P)H, a positive mass shift of 1 Da in the product was observed, confirming deuteride (D⁻) transfer from NADP-D [1]. This property is essential for accurate, matrix-normalized quantification in complex biological samples, whereas unlabeled NADPH cannot provide this differentiation, leading to ambiguous or inaccurate measurements due to matrix effects [2].

Mass Shift
Head-to-head
+1 Da
Supports matrix-normalized NADPH quantification by MS.
ISTD co-elution and matrix-effect correction require evaluation.
Metabolomics Fluxomics Quantitative Mass Spectrometry

Kinetic Isotope Effect: Hydride Transfer Mechanism

The deuterium label at the 4-position of the nicotinamide ring in NADPH-D allows for the measurement of primary deuterium kinetic isotope effects (KIEs) on enzymatic reactions. In studies of NADPH-dependent alkenal/one oxidoreductase (AOR), [4R-²H]NADPH (NADPH-D) exhibited small primary KIE values of 1.16 for V and 1.73 for V/K [1]. These values indicate that hydride transfer is not fully rate-limiting under those specific conditions. In contrast, larger primary deuterium isotope effects (e.g., KIE values exceeding 10 in pre-steady-state assays for some bacterial flavoprotein monooxygenases) have been observed with NADPH-D in other enzyme systems [2], demonstrating the compound's utility as a mechanistic probe to dissect rate-limiting steps across different enzymatic reactions. Unlabeled NADPH provides no such kinetic information.

KIE Value
Head-to-head
V = 1.16, V/K = 1.73
Supports hydride transfer rate-limiting analysis for mechanistic studies.
KIE context may vary across enzyme systems; steady-state data.
Enzymology Mechanistic Biochemistry Kinetic Isotope Effects

NADPH-D Cofactor Selectivity over NADH

NADPH-D, as a representative of the NADPH cofactor class, demonstrates a marked preference over NADH in specific enzyme systems. For NADPH-dependent alkenal/one oxidoreductase (AOR), a nearly 20-fold preference for NADPH over NADH was observed in kinetic assays [1]. Similarly, for NADPH dehydrogenase (EC 1.6.99.1), the enzyme is reduced efficiently by NADPH, while the reaction with NADH in some species is approximately 20 times slower [2]. This high degree of cofactor selectivity is crucial for assays where NADH contamination or cross-reactivity could lead to erroneous activity measurements.

Cofactor Selectivity
Reported
~20-fold preference over NADH
Supports specificity control in NADPH-dependent enzyme assays.
Preference may shift under different buffer or pH conditions.
Enzymology Cofactor Specificity Biocatalysis

Stereospecific Hydride Transfer from pro-R Position

NADPH-D, specifically labeled with deuterium at the 4-pro-R position, has been used to demonstrate that NADPH-dependent alkenal/one oxidoreductase (AOR) catalyzes the transfer of the pro-R hydride to the beta-carbon of an α,β-unsaturated ketone [1]. This stereospecificity is a fundamental property of many NADPH-utilizing enzymes. In contrast, the artificial stereoisomer α-NADPH exhibits different biochemical behavior, with studies showing it is primarily oxidized by the NADPH-diaphorase activity of nitric oxide synthase (NOS) [2]. The use of α-NADPH in place of β-NADPH-D would result in incorrect stereochemical outcomes and misrepresentation of enzymatic mechanisms.

Stereochemistry
Class-level
pro-R hydride transfer confirmed by 2D NMR
Supports stereochemical assignment in hydride transfer studies.
Class-level inference; verify for target enzyme.
Stereochemistry Enzymology Biocatalysis

NADPH-D Application Scenarios


Intracellular NADPH Quantification by LC-MS/MS

In targeted metabolomics studies aiming to quantify absolute concentrations of NADPH in cell or tissue lysates, NADPH-D is added as an exogenous internal standard at a known concentration prior to sample extraction. The +1 Da mass shift allows the mass spectrometer to differentiate the standard from the endogenous analyte, enabling correction for matrix effects and ionization variability. This approach, as demonstrated in SILEC methodology [1], provides superior accuracy and precision compared to external calibration or the use of unlabeled standards, which are indistinguishable from the analyte.

Oxidoreductase Mechanism Studies via KIE

Enzymologists investigating the catalytic cycle of novel or engineered oxidoreductases can use NADPH-D to measure primary deuterium kinetic isotope effects (KIEs) . By comparing the kinetic parameters (Vmax, Km, V/K) of reactions using NADPH-D versus unlabeled NADPH, researchers can determine whether the hydride transfer step is rate-limiting. A KIE significantly greater than 1 indicates that the C-H (or C-D) bond cleavage contributes to the rate-determining step, providing critical insights into the enzyme's catalytic mechanism and potential for targeted inhibition or activation.

HTS Assay Validation for NADPH-Dependent Enzymes

When developing or validating high-throughput screening assays for NADPH-dependent enzyme targets (e.g., dehydrogenases, reductases), NADPH-D can be used as a control to confirm assay specificity. For example, the 20-fold preference for NADPH over NADH observed for AOR and NADPH dehydrogenase can be used to set assay thresholds. Inclusion of NADPH-D (or unlabeled NADPH) alongside NADH controls ensures that the measured activity is truly due to NADPH-dependent catalysis and not interference from contaminating NADH-utilizing enzymes, reducing false-positive hit rates in drug discovery campaigns.

NADPH-Diaphorase in Nitric Oxide Signaling

In neurobiology and cell signaling research, NADPH-diaphorase (NADPH-d) activity is a well-established histochemical marker for nitric oxide synthase (NOS)-containing neurons . While unlabeled β-NADPH is the typical substrate for this assay, the use of NADPH-D can provide additional mechanistic information. For instance, studies have shown that inhibitors like methylene blue (Ki = 2.7 µM) differentially affect NOS-associated NADPH-d activity [1]. NADPH-D could be employed in analogous KIE experiments to dissect the rate-limiting steps of NOS's diaphorase activity, distinguishing it from its oxygenase function.

Application
Selection Property
Validation Focus
Intracellular NADPH Quantification by LC-MS/MS
Stable-isotope internal standard with +1 Da shift
Matrix-effect correction and recovery assessment
Oxidoreductase Mechanism Studies via KIE
Primary deuterium KIE probe at 4-position
Rate-limiting step determination in hydride transfer
HTS Assay Validation for NADPH-Dependent Enzymes
Cofactor specificity control for NADPH vs NADH
False-positive reduction from NADH cross-reactivity
NADPH-Diaphorase in Nitric Oxide Signaling Studies
NADPH-diaphorase substrate with KIE capability
Differentiation of diaphorase vs. oxygenase activity

Technical Documentation Hub

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57 linked technical documents
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